molecular formula C20H31P B159878 Di-1-adamantylphosphine CAS No. 131211-27-3

Di-1-adamantylphosphine

Cat. No.: B159878
CAS No.: 131211-27-3
M. Wt: 302.4 g/mol
InChI Key: RRRZOLBZYZWQBZ-UHFFFAOYSA-N
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Description

Di-1-adamantylphosphine, also known as bis(adamant-1-yl)phosphine, is an organophosphorus compound characterized by the presence of two adamantyl groups attached to a phosphorus atom. The adamantyl group is a bulky, cage-like structure derived from adamantane, which imparts unique steric and electronic properties to the compound. This compound is widely used as a ligand in various catalytic processes due to its ability to stabilize reactive intermediates and enhance the selectivity of reactions.

Mechanism of Action

Target of Action

Di-1-adamantylphosphine is primarily used as a catalyst in various chemical reactions . It is a phosphine ligand , which means it can bind to a metal center and influence its reactivity . The primary targets of this compound are therefore the metal centers in these reactions.

Mode of Action

This compound interacts with its targets by donating electron density to the metal center . This interaction can activate the metal center and facilitate various types of cross-coupling reactions, such as the Heck and Suzuki coupling reactions . The electron-rich nature of this compound makes it particularly effective in these roles .

Biochemical Pathways

As a catalyst, this compound does not directly participate in biochemical pathways. Instead, it facilitates chemical reactions that may be part of larger synthetic processes. For example, it can be used to catalyze the formation of carbon-carbon bonds in organic synthesis, which is a key step in the synthesis of many complex organic molecules .

Pharmacokinetics

Like other phosphine ligands, it is likely to have low bioavailability due to its poor solubility in water .

Result of Action

The primary result of this compound’s action is the facilitation of chemical reactions. By acting as a catalyst, it can increase the rate of these reactions and improve their efficiency . On a molecular level, this involves the formation of new chemical bonds. On a cellular level, the effects would depend on the specific reaction being catalyzed.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of oxygen or moisture can lead to the oxidation of the phosphine ligand, which may reduce its effectiveness . Additionally, the temperature and pressure of the reaction environment can also affect the efficiency of the catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-1-adamantylphosphine can be synthesized through several methods. One common approach involves the reaction of adamantylmagnesium bromide with phosphorus trichloride, followed by hydrolysis to yield the desired phosphine. Another method involves the reaction of adamantyl lithium with phosphorus trichloride, followed by reduction with lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, this compound is typically produced through a multi-step process involving the preparation of adamantyl halides, followed by their reaction with phosphorus trichloride and subsequent reduction. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Di-1-adamantylphosphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction of this compound oxide can regenerate the parent phosphine.

    Substitution: The phosphine can participate in substitution reactions, where the adamantyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride is often used as a reducing agent.

    Substitution: Substitution reactions typically involve the use of halogenated reagents under mild conditions.

Major Products:

    Oxidation: this compound oxide.

    Reduction: Regenerated this compound.

    Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

Di-1-adamantylphosphine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Di-1-adamantylphosphine can be compared with other similar compounds, such as:

Properties

IUPAC Name

bis(1-adamantyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31P/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18,21H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRZOLBZYZWQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)PC45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454433
Record name Di-1-adamantylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131211-27-3
Record name Di-1-adamantylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131211-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-1-adamantylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This example illustrates the formation of di-1-adamantylphosphine oxide from di-1-adamantylphosphinic chloride in two steps, the first step resulting in the formation of di-1-adamantylphosphine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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